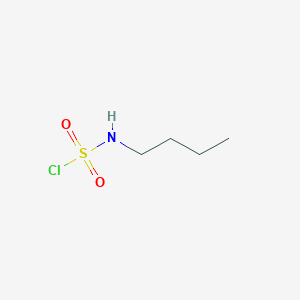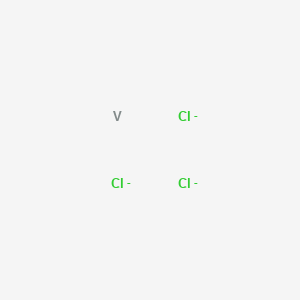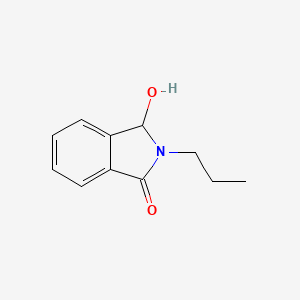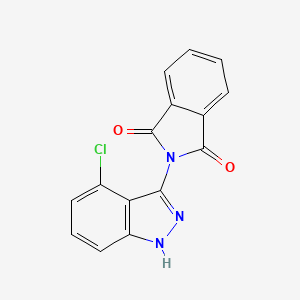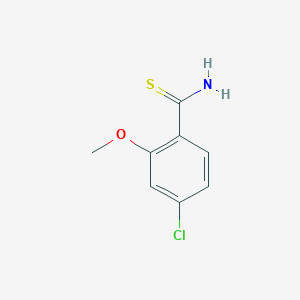
4-Chloro-2-methoxybenzothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methoxybenzothioamide is an organic compound with the molecular formula C8H8ClNOS It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position, a methoxy group at the 2-position, and a thiobenzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxybenzothioamide typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-methoxybenzoic acid.
Thionation: The carboxylic acid group is converted to a thiocarbonyl group using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Amidation: The thiocarbonyl compound is then reacted with ammonia or an amine to form the thiobenzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Thionation: Using efficient thionating agents to convert large quantities of 4-chloro-2-methoxybenzoic acid to the corresponding thiocarbonyl compound.
Continuous Amidation: Employing continuous flow reactors to facilitate the amidation process, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methoxybenzothioamide undergoes several types of chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The thiocarbonyl group can be reduced to a thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Chloro-2-methoxysulfonylbenzamide.
Reduction: 4-Chloro-2-methoxythioetherbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-methoxybenzothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. Researchers are exploring its efficacy against various microbial strains.
Materials Science: The compound is investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study the interaction of thiobenzamide derivatives with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methoxybenzothioamide involves its interaction with specific molecular targets:
Molecular Targets: The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, thereby affecting cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methoxybenzoic acid: Similar structure but lacks the thiocarbonyl group.
4-Chloro-2-methoxybenzamide: Similar structure but lacks the thiocarbonyl group.
4-Chloro-2-methoxythioaniline: Similar structure but has an aniline group instead of a benzamide group.
Uniqueness
4-Chloro-2-methoxybenzothioamide is unique due to the presence of both a chlorine atom and a thiocarbonyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H8ClNOS |
|---|---|
Poids moléculaire |
201.67 g/mol |
Nom IUPAC |
4-chloro-2-methoxybenzenecarbothioamide |
InChI |
InChI=1S/C8H8ClNOS/c1-11-7-4-5(9)2-3-6(7)8(10)12/h2-4H,1H3,(H2,10,12) |
Clé InChI |
VAJRNXYAGYPYBP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)C(=S)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

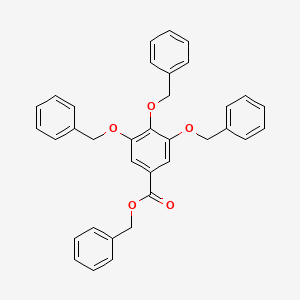
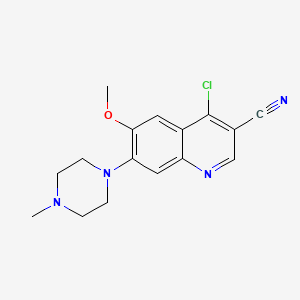
![2-Amino-2-(5-bromo-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B8782332.png)
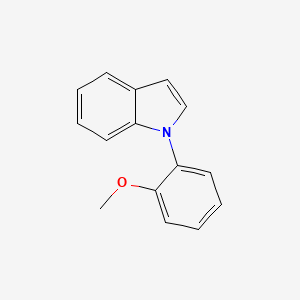
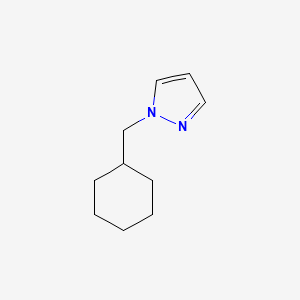
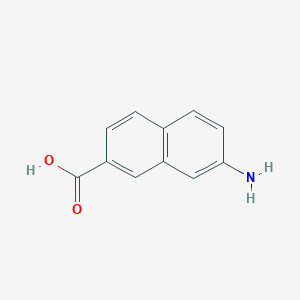
![3-bromo-4-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B8782366.png)
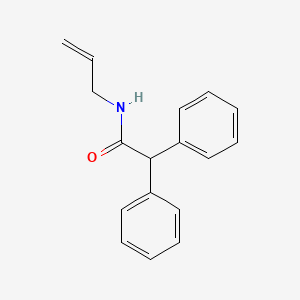
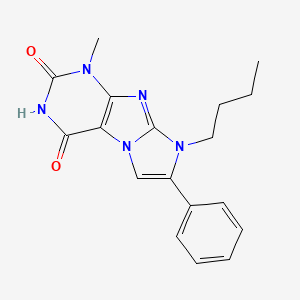
![3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B8782390.png)
